molecular formula C12H16N2O4 B3096251 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol CAS No. 1275398-59-8

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol

Cat. No. B3096251
CAS RN: 1275398-59-8
M. Wt: 252.27 g/mol
InChI Key: TWWSEXSJRRYTHW-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Kinetics and Mechanisms in Organic Chemistry

A study by Castro et al. (2001) explored the kinetics of reactions involving compounds structurally similar to 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol. The research focused on the aminolysis of thionocarbonates with secondary alicyclic amines, providing insights into the reaction mechanisms and kinetics under varying conditions (Castro et al., 2001).

Pharmacological Activity Studies

Muto et al. (1988) investigated the pharmacological activities of stereoisomers of certain piperidine derivatives. Although the primary compound of interest here wasn't directly studied, the research provides context on the broader family of compounds to which 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol belongs (Muto et al., 1988).

Photochemical Behavior Analysis

González-Blanco et al. (1997) examined the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines. This research is pertinent due to the structural similarities and photochemical properties, shedding light on potential behaviors of 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol under similar conditions (González-Blanco et al., 1997).

Stereochemistry and NMR Studies

Research by Ponnuswamy et al. (2015) explored the stereochemistry of N-nitroso and N-formyl derivatives of piperidin-4-ones. This study offers relevant insights into the stereochemical properties and NMR spectral studies of compounds structurally related to the target molecule (Ponnuswamy et al., 2015).

Aromatic Nucleophilic Substitution Catalysis

Consiglio et al. (1981) researched the catalysis in aromatic nucleophilic substitution reactions involving piperidine. The findings from this study provide an understanding of the catalytic behaviors that could be relevant to 1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol (Consiglio et al., 1981).

properties

IUPAC Name

1-(3-methoxy-4-nitrophenyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-12-7-9(4-5-11(12)14(16)17)13-6-2-3-10(15)8-13/h4-5,7,10,15H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWSEXSJRRYTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCC(C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxy-4-nitrophenyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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